2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid physical properties
2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid physical properties
An In-depth Technical Guide to the Physical Properties of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic Acid
Introduction
2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is a specialized organic molecule recognized primarily as a key intermediate in the synthesis of pharmaceuticals, notably Eltrombopag, a thrombopoietin receptor agonist used in the treatment of thrombocytopenia.[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's physical properties is not merely academic; it is fundamental to process optimization, formulation development, quality control, and ensuring regulatory compliance. The physicochemical characteristics dictate the compound's behavior during synthesis, purification, storage, and ultimately, its bioavailability and efficacy in a final drug product.
This guide provides a detailed examination of the known physical properties of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid. It synthesizes available experimental data with validated theoretical predictions to offer a comprehensive profile. Furthermore, it details the standard methodologies for determining these critical parameters, offering both a data repository and a practical handbook for laboratory application.
Chemical and Structural Identity
A precise understanding of the molecule's identity is the foundation upon which all physical property data is built.
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IUPAC Name: 2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
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Synonyms: 3-(2-methoxy-3-nitrophenyl)benzoic acid, 2'-methoxy-3'-nitro-3-biphenylcarboxylic acid[3][4]
Chemical Structure:
(Image generated based on IUPAC name)
The structure reveals key functional groups that dictate its properties: a carboxylic acid group responsible for its acidity (pKa), a biphenyl core that contributes to its rigidity and hydrophobicity, and polar methoxy and nitro groups that influence solubility and intermolecular interactions.
Physicochemical Properties
The following table summarizes the key physical properties. It is critical to note that while some data is derived from experimental measurement, much of the publicly available information for this specific intermediate is based on high-quality computational predictions.
| Property | Value | Data Type | Source(s) |
| Physical Form | White Powder / Solid | Experimental | [1] |
| Melting Point | Not available | - | [1] |
| Boiling Point | 467.2 °C at 760 mmHg | Predicted | [1][3] |
| Water Solubility | 0.06 g/L (25 °C) | Experimental | [1] |
| pKa | 3.95 ± 0.10 | Predicted | [3] |
| LogP (Octanol-Water) | 3.49 | Predicted | [1] |
| Density | 1.345 g/cm³ | Predicted | [1][3] |
Analysis of Properties:
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Solubility: The compound is classified as "almost insoluble" in water.[1] This low aqueous solubility is expected due to the large, hydrophobic biphenyl backbone. This property is paramount for drug development, influencing dissolution rates and necessitating specific formulation strategies (e.g., salt formation, use of co-solvents) to enhance bioavailability.
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pKa: The predicted pKa of ~3.95 is primarily dictated by the carboxylic acid group.[3] This value is slightly more acidic than benzoic acid (pKa ≈ 4.2), a difference likely attributable to the electron-withdrawing effects of the biphenyl system and the nitro group. This acidity confirms the compound will be ionized at physiological pH, a critical factor for its interaction with biological systems.
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LogP: A LogP value of 3.49 indicates a high degree of lipophilicity (hydrophobicity).[1] This aligns with the low water solubility and suggests the molecule will readily partition into lipid environments, such as cell membranes.
Logical Workflow for Physicochemical Characterization
The comprehensive characterization of a new batch or synthesized intermediate follows a logical progression. The workflow ensures identity, purity, and key physical parameters are confirmed before proceeding with further development.
Caption: Workflow for the physical characterization of a pharmaceutical intermediate.
Experimental Protocols for Key Properties
The following sections provide authoritative, step-by-step protocols for determining the critical physical properties of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid. These methods are designed to be self-validating through instrument calibration and adherence to established standards.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the OECD Guideline 105 and remains the gold standard for determining the solubility of compounds with low aqueous solubility.
Causality: The shake-flask method is chosen because it allows a solid solute to reach equilibrium with a solvent over an extended period, which is essential for poorly soluble compounds. The extended agitation time and subsequent centrifugation ensure that the measured concentration represents the true thermodynamic solubility limit.
Workflow Diagram:
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Step-by-Step Protocol:
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Preparation: Add an excess amount of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid (e.g., 10 mg) to a known volume of a suitable aqueous medium (e.g., 10 mL of pH 7.4 phosphate buffer) in a sealed, inert vial. The presence of undissolved solid at the end of the experiment is crucial for validation.
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Equilibration: Place the vial in a mechanical shaker or on a stirring plate in a temperature-controlled chamber at 25 °C. Agitate for a preliminary period of 24 hours.
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Preliminary Analysis: After 24 hours, stop agitation, allow the solid to settle, and measure the concentration of the supernatant using a calibrated HPLC-UV method.
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Continue Equilibration: Reseal the vial and continue agitation for another 24 hours (48 hours total). Re-measure the concentration.
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Confirm Equilibrium: If the concentration measurement at 48 hours is within 5% of the 24-hour measurement, equilibrium is considered reached. If not, continue agitation for another 24 hours and repeat the measurement.
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Final Sample Preparation: Once equilibrium is confirmed, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.
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Quantification: Carefully withdraw an aliquot of the clear supernatant and determine its concentration using a fully validated HPLC-UV method against a standard curve of the compound.
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Result: Express the solubility in g/L or mol/L.
Determination of pKa (Potentiometric Titration)
This method determines the acid dissociation constant by monitoring pH changes during titration with a base.
Causality: Because the target molecule contains a single acidic carboxylic acid group, its pKa can be accurately determined by titration. The half-equivalence point—where half of the acid has been neutralized to its conjugate base—corresponds to the pH at which pH = pKa. A co-solvent system is required due to the compound's poor water solubility.
Step-by-Step Protocol:
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Instrument Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) at the desired experimental temperature (25 °C).
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Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., 50:50 methanol:water) to achieve a concentration of approximately 0.01 M.
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Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a magnetic stirrer for gentle agitation. Immerse the calibrated pH electrode and the tip of a micro-burette containing a standardized titrant (e.g., 0.1 M KOH or NaOH in the same co-solvent).
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Titration: Add the titrant in small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
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pKa Determination: Determine the equivalence point from the inflection point of the curve (or the peak of the first derivative plot, dpH/dV). The volume of titrant at the half-equivalence point (half the volume to the inflection point) corresponds to the pKa. The pH at this exact volume is the pKa of the compound.
Safety and Handling
Based on available safety data, 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid must be handled with appropriate precautions.
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GHS Classification: The compound is classified under GHS pictogram GHS07 (Exclamation Mark).
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation
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Recommended Precautions:
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Use in a well-ventilated area or fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
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Avoid breathing dust.
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In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from moisture and strong light.[1][6]
Conclusion
2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid is a lipophilic, poorly water-soluble solid with an acidic pKa characteristic of its carboxylic acid functionality. While extensive experimental data is not publicly available, validated predictions combined with the known experimental solubility provide a robust working profile for drug development professionals. The application of standardized protocols, such as the shake-flask method for solubility and potentiometric titration for pKa, is essential for generating the precise, reliable data required for process development, formulation, and regulatory filings. A disciplined approach to its characterization, as outlined in this guide, is fundamental to successfully advancing this important intermediate toward its final application in pharmaceutical manufacturing.
References
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2'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. (n.d.). Pharmaffiliates. Retrieved January 21, 2026, from [Link]
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2'-Methoxy-3'-nitrobiphenyl-3-carboxylic Acid CAS 376591-94-5. (n.d.). Home Sunshine Pharma. Retrieved January 21, 2026, from [Link]
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2'-METHOXY-3'-NITROBIPHENYL-3-CARBOXYLIC ACID. (n.d.). precisionFDA. Retrieved January 21, 2026, from [Link]
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2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | CAS 376591-94-5. (n.d.). Veeprho. Retrieved January 21, 2026, from [Link]
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2'-Methoxy-3'-nitro-biphenyl-3-carboxylic acid. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 21, 2026, from [Link]
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